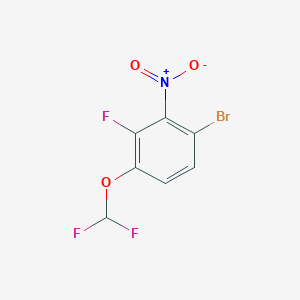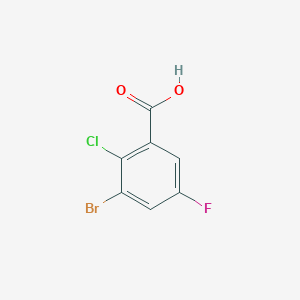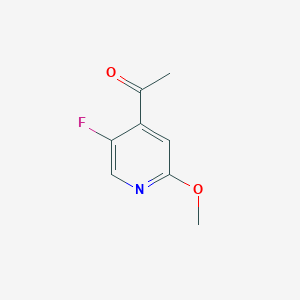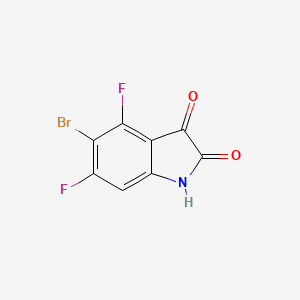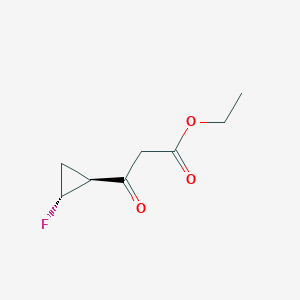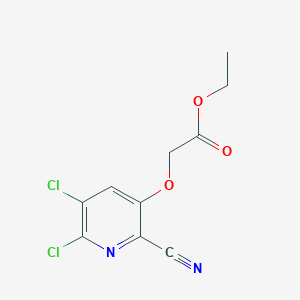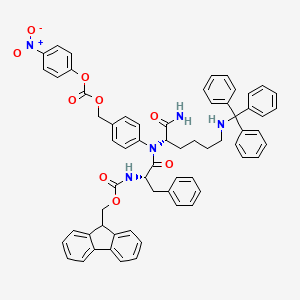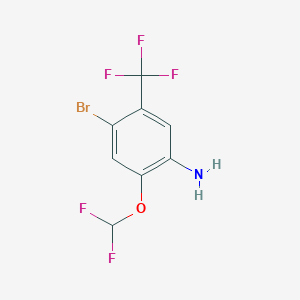
5-Fluoro-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)phénol
Vue d'ensemble
Description
“5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound. It is a boric acid derivative . The empirical formula is C13H16BFN2O2 .
Synthesis Analysis
The compound can be obtained through a two-step substitution reaction . One synthesis method involves the reaction of 5-Bromo-2-fluoropyridine and Bis(pinacolato)diboron .Molecular Structure Analysis
The structure of the compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds like this one are significant reaction intermediates. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the resources.Applications De Recherche Scientifique
Synthèse des Dérivés de l'Acide Borique
Le composé est un dérivé important de l'acide borique . Il peut être obtenu par une réaction de substitution en deux étapes . Les dérivés de l'acide borique sont des intermédiaires de réaction importants qui ont de nombreuses applications dans les réactions de couplage carbone-carbone et de couplage carbone-hétéroatome .
Analyse de la Structure Cristalline
La structure cristalline du composé peut être évaluée par diffraction des rayons X et soumise à des analyses cristallographiques et conformationnelles . Le résultat de l'analyse conformationnelle montre que la structure moléculaire optimisée par DFT est identique à la structure monocristalline déterminée par diffraction des rayons X sur monocristal .
Études de la Théorie de la Fonctionnelle de la Densité (DFT)
DFT est appliquée pour calculer plus en avant la structure moléculaire et la comparer aux valeurs de rayons X . En outre, DFT est utilisée pour étudier plus en avant le potentiel électrostatique moléculaire et les orbitales moléculaires frontières du composé, révélant les caractéristiques de la structure moléculaire, la conformation et certaines propriétés physiques et chimiques particulières du composé .
Applications Médicales
En raison de leur structure unique, les composés de l'ester pinacolique de l'acide boronique ont une bonne activité biologique et des effets pharmacologiques . Ils ont été largement utilisés dans la thérapie de capture de neutrons par le bore et les polymères de transport de médicaments à rétroaction dans le traitement du cancer .
Médicaments Contenant du Fluor
Les composés contenant du fluor sont également largement utilisés en médecine . La forte électronégativité des atomes de fluor augmente l'affinité au carbone, par conséquent, les médicaments contenant du fluor présentent les avantages d'une activité biologique élevée, d'une forte stabilité et d'une résistance aux médicaments .
Anesthésiques Locaux Amides
Les anesthésiques locaux amides sont largement utilisés en chirurgie oncologique clinique . Des études in vivo et des données cliniques montrent que l'utilisation d'anesthésiques locaux amides peut être bénéfique pour le traitement du cancer et avoir de bonnes perspectives d'application .
Safety and Hazards
Orientations Futures
Boronic acid derivatives like this compound have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of diaryl derivatives acting as flap (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
It is known that similar compounds interact with their targets through a process known as borylation . This process involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and biological activity.
Biochemical Pathways
If it acts as a flap regulator, it may influence the metabolism of arachidonic acid, a key inflammatory mediator . This could potentially lead to downstream effects on inflammation and pain signaling pathways.
Result of Action
If it acts as a flap regulator, it could potentially reduce the production of inflammatory mediators, thereby modulating inflammatory responses .
Analyse Biochimique
Biochemical Properties
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating catalytic reactions. The boron-containing dioxaborolane group in 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies .
Cellular Effects
The effects of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, further influencing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the dioxaborolane group, reducing its efficacy. In in vitro and in vivo studies, the temporal effects of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol have been observed to include changes in cellular metabolism and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can lead to oxidative stress and apoptosis in certain cell types .
Metabolic Pathways
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, influencing its metabolic flux and the levels of its metabolites .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the localization and retention of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol within tissues, influencing its overall distribution and bioavailability .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a key factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Propriétés
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUBOBJDBVJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


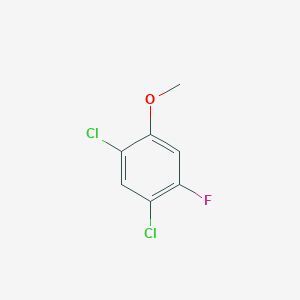
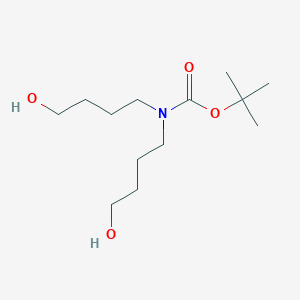
![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)

